molecular formula C31H63NO16 B1192202 Amino-PEG14-acid

Amino-PEG14-acid

Cat. No.: B1192202
M. Wt: 705.84
InChI Key: TVZRYFUCZWXQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG14-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Scientific Research Applications

Antimicrobial Activity

  • Covalent Immobilization of Antimicrobial Peptides : A study demonstrated the creation of an antimicrobial film by attaching a synthetic peptide to poly(ethylene) film using a PEGylated compound. This film showed reduced microbial growth, illustrating a potential application in antimicrobial surfaces (Steven & Hotchkiss, 2008).

Drug Delivery and Stability

  • PEGylation for Enhanced Stability : PEGylation, the process of attaching polyethylene glycol polymers to another molecule, has been shown to improve the stability and solubility of peptides, with specific applications in drug delivery systems (Maxwell et al., 2017).
  • Optimized Therapeutic Proteins : Research has shown that incorporating nonnative amino acids into proteins, such as in human growth hormone, can enhance therapeutic properties, including increased potency and reduced injection frequency (Cho et al., 2011).
  • Targeted Drug Delivery : The development of biocompatible and redox-responsive nanogels for targeted drug delivery showcases the potential of PEGylated compounds in cancer treatment (Khoee et al., 2017).

Protein Therapeutics

  • Site-Specific PEGylation : Recent developments have focused on site-specific PEGylation, allowing for a more homogenous product and better retention of protein activity. This is significant in the development of peptide and protein therapeutics (Nischan & Hackenberger, 2014).

Cancer Research

  • Anticancer Aptamers : Aptamers, including peptides, can be used to target specific proteins in cancer cells. Their development and potential efficacy in cancer treatment have been a focus of recent research (Ireson & Kèlland, 2006).

Imaging and Diagnostics

  • Enhanced Imaging Agents : Research indicates that specific amino acid and PEG linkers can improve the targeting and imaging properties of radiolabeled peptides, potentially aiding in cancer detection (Guo & Miao, 2014).

Biodegradable Polymers

  • Biodegradable Polymeric Micelles : The development of α-amino acid-based polymeric micelles for intracellular drug release offers significant potential in controlled drug delivery (Lu et al., 2015).

Advanced Drug Formulation

  • Chemistry for Peptide and Protein PEGylation : This involves modifying biological macromolecules and surfaces for pharmaceutical and biotechnical applications, with a particular focus on peptides and proteins (Roberts et al., 2002).

Properties

Molecular Formula

C31H63NO16

Molecular Weight

705.84

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C31H63NO16/c32-2-4-36-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-48-30-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-35-3-1-31(33)34/h1-30,32H2,(H,33,34)

InChI Key

TVZRYFUCZWXQSW-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amino-PEG14-acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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